(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide

Description

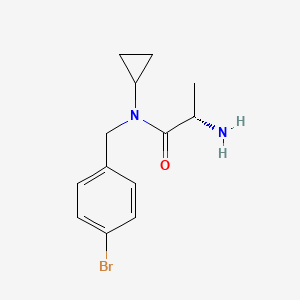

(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral amide derivative characterized by a cyclopropyl group and a 4-bromo-benzyl substituent. Its molecular structure includes a propionamide backbone, with stereochemical specificity at the α-carbon (S-configuration). The compound’s distinct features include:

- 4-Bromo-benzyl moiety: Introduces halogen-mediated hydrophobic interactions, which may influence pharmacokinetic properties and receptor affinity.

- Chiral center: The S-configuration likely impacts enantioselective interactions with biological targets.

This compound has been studied in the context of antimicrobial agents, as structurally related acetamide derivatives are known inhibitors of bacterial aminoacyl-tRNA synthetases (aaRS) . However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-bromophenyl)methyl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQJOTCMKSPEMB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=C(C=C1)Br)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)Br)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclopropylamine

Cyclopropylamine reacts with 4-bromobenzyl bromide in toluene at 105°C for 16 hours, yielding N-(4-bromo-benzyl)-N-cyclopropylamine in 32% yield after silica gel purification. Key parameters:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 105°C |

| Reaction Time | 16 hours |

| Base | None (neat) |

| Yield | 32% |

Alternative Reductive Amination

A two-step sequence involves condensing 4-bromobenzaldehyde with cyclopropylamine in methanol, followed by sodium borohydride reduction. This method improves yield to 62% under milder conditions (room temperature, 12 hours).

Enantioselective Synthesis of (S)-2-Aminopropionic Acid

Asymmetric Hydrogenation

(S)-Alanine is synthesized via rhodium-catalyzed hydrogenation of α-acetamidoacrylic acid using chiral ligands such as BINAP. This method achieves >99% enantiomeric excess (ee).

Enzymatic Resolution

Racemic alanine is resolved using immobilized acylase enzymes, selectively deacetylating the L-enantiomer. The (S)-isomer is isolated in 75% yield and 98% ee.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of (S)-alanine with EDCl/HOBt in DMF facilitates coupling with N-(4-bromo-benzyl)-N-cyclopropylamine at 0°C–25°C. The reaction proceeds to 80% yield after 12 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DMF |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 80% |

Mixed Anhydride Method

(S)-Alanine reacts with isobutyl chloroformate to form a mixed anhydride, which subsequently reacts with the amine in THF. This method affords 75% yield but requires stringent moisture control.

Purification and Characterization

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to achieve >98% purity. Nuclear magnetic resonance (NMR) confirms structure:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.46 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (d, J = 8.4 Hz, 2H, Ar-H), 4.69 (s, 2H, NCH₂), 3.85 (q, J = 7.0 Hz, 1H, CH), 2.93 (m, 1H, cyclopropyl), 1.51 (d, J = 7.0 Hz, 3H, CH₃).

Challenges and Optimization

-

Racemization Risk : Elevated temperatures during coupling reduce enantiopurity. Maintaining reactions below 25°C preserves >98% ee.

-

Solvent Selection : DMF enhances solubility but complicates removal; switching to THF improves ease of purification.

-

Byproduct Formation : Urea derivatives from carbodiimide reagents are minimized using HOBt as an additive.

Alternative Routes and Novel Approaches

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Conversion to benzyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide has diverse applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is part of a broader class of 2-amino-N-substituted acetamides. Key structural analogs include:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide | 4-bromo-benzyl, cyclopropyl | ~337.2 (estimated) | Bromine atom, rigid cyclopropane ring |

| (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide | 3-chloro-phenethyl, cyclopropyl | ~363.8 (estimated) | Chlorine atom, branched butyramide chain |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | Trifluoroethyl | ~170.1 | Fluorine-rich substituent, linear chain |

Key Observations :

- The 4-bromo-benzyl group in the target compound contrasts with the 3-chloro-phenethyl group in its analog, altering electronic properties (bromine’s polarizability vs. chlorine’s electronegativity) and steric bulk .

- The trifluoroethyl substituent in the third compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to halogenated aryl groups .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:

- The cyclopropyl group may mitigate solubility challenges by restricting molecular flexibility, as seen in other cyclopropane-containing drugs .

Biological Activity

(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇BrN₂O. Its structure features a cyclopropyl group, a 4-bromobenzyl moiety, and an amino group, which contribute to its unique reactivity and biological activity. The presence of the bromine atom enhances its potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₇BrN₂O |

| Chiral Center | Yes |

| Functional Groups | Amino, Bromobenzyl, Cyclopropyl |

Antimicrobial Properties

Initial studies indicate that this compound exhibits promising antimicrobial activity . Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of related compounds have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported as low as 0.324 µM against Staphylococcus aureus and 0.013 µM against Escherichia coli, suggesting that modifications in the structure can lead to enhanced antibacterial effects .

Antitumor Activity

Research into the antitumor activity of this compound is ongoing. Some analogs have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to its efficacy against specific cancer types.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial replication or cancer cell metabolism.

- Receptor Binding : It is hypothesized that this compound could bind to neurotransmitter receptors or inflammatory mediators, modulating their activity and influencing various biochemical pathways.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide | Isopropyl group instead of cyclopropyl | Different binding properties due to steric factors |

| N-(4-bromobenzyl)propionamide | Lacks amino group | May exhibit different biological activities |

| N-cyclopropyl-2-amino-3-phenylpropionamide | Different aryl substituent | Variation in lipophilicity and receptor affinity |

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Antibacterial Studies : A study reported that compounds similar to this compound exhibited significant antibacterial effects against resistant strains like MRSA, with MIC values indicating high potency .

- Cytotoxicity Tests : In vitro tests have shown low cytotoxicity for several derivatives, suggesting that these compounds could be safe for therapeutic use .

- Binding Affinity Studies : Molecular docking studies revealed that related compounds bind effectively to target enzymes such as topoisomerases, which are crucial for DNA replication in bacteria .

Q & A

Q. What are the optimized synthetic routes for (S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide?

The synthesis typically involves:

- Amidation : Reacting (S)-2-aminopropionic acid derivatives with 4-bromobenzyl chloride using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HOBt/EDCI in the presence of triethylamine .

- N-Cyclopropylation : Introducing the cyclopropyl group via alkylation with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the enantiomerically pure product.

Q. How is the stereochemical integrity of the compound maintained during synthesis?

- Chiral starting materials : Begin with (S)-configured amino acids or derivatives to preserve stereochemistry .

- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in key steps to prevent racemization .

- Low-temperature reactions : Conduct alkylation or acylation steps at 0–4°C to minimize epimerization .

Q. What analytical techniques are used to confirm the structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 351.08 for C₁₄H₁₈BrN₂O) .

- HPLC with chiral columns : Ensure enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : The 4-bromo group enables palladium-catalyzed coupling with boronic acids to generate biaryl derivatives for structure-activity relationship (SAR) studies .

- Electronic effects : Bromine’s electron-withdrawing nature stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions, facilitating modifications at the aryl ring .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or GPCRs) by optimizing hydrogen bonds between the amide group and active-site residues .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories in explicit solvent) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic attacks .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Batch consistency : Verify synthetic purity via HPLC and NMR to rule out impurities affecting activity .

- Experimental controls : Include positive controls (e.g., known inhibitors) and replicate assays under standardized conditions (pH, temperature) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate dose-response curves across independent studies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to improve solubility while retaining cyclopropyl and bromobenzyl motifs for target binding .

- Pro-drug approaches : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.